5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole
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Overview
Description
5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique structure that combines imidazo[2,1-b][1,3]thiazole and pyrazole moieties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the 3-methoxyphenyl group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.
Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Final assembly: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole and pyrazole moieties through a Wittig or Horner-Wadsworth-Emmons reaction to introduce the ethenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the heterocyclic cores.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of enzyme activity.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise as a kinase inhibitor and a modulator of signaling pathways involved in disease.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.
Uniqueness
5-[(E)-2-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]ethenyl]-1H-pyrazole is unique due to its combination of the imidazo[2,1-b][1,3]thiazole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug design and development.
Properties
Molecular Formula |
C17H14N4OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C17H14N4OS/c1-22-14-4-2-3-12(11-14)16-15(6-5-13-7-8-18-20-13)21-9-10-23-17(21)19-16/h2-11H,1H3,(H,18,20)/b6-5+ |
InChI Key |
OMDGVMCVGLXLFX-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C(N3C=CSC3=N2)/C=C/C4=CC=NN4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=CSC3=N2)C=CC4=CC=NN4 |
Origin of Product |
United States |
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